molecular formula C24H34O8 B12574795 Formic acid--4,4'-[decane-1,10-diylbis(oxy)]diphenol (2/1) CAS No. 189388-92-9

Formic acid--4,4'-[decane-1,10-diylbis(oxy)]diphenol (2/1)

Cat. No.: B12574795
CAS No.: 189388-92-9
M. Wt: 450.5 g/mol
InChI Key: KXPIDYLGLQRVGM-UHFFFAOYSA-N
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Description

Formic acid–4,4’-[decane-1,10-diylbis(oxy)]diphenol (2/1) is a complex organic compound that combines formic acid with a diphenol structure linked by a decane-1,10-diylbis(oxy) chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formic acid–4,4’-[decane-1,10-diylbis(oxy)]diphenol (2/1) typically involves the reaction of 2,2′-(decane-1,10-diylbis(oxy))dibenzaldehyde with formic acid. The reaction is carried out in an ethanol solution, where the mixture is refluxed for several hours and then cooled to room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Formic acid–4,4’-[decane-1,10-diylbis(oxy)]diphenol (2/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The phenolic groups can participate in substitution reactions, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.

Scientific Research Applications

Formic acid–4,4’-[decane-1,10-diylbis(oxy)]diphenol (2/1) has several applications in scientific research:

Mechanism of Action

The mechanism by which formic acid–4,4’-[decane-1,10-diylbis(oxy)]diphenol (2/1) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: Similar in structure but lacks the formic acid component.

    Decane-1,10-diylbis(oxy)diphenol: Lacks the formic acid component but shares the core diphenol structure.

    Formic acid derivatives: Compounds that include formic acid but differ in the attached functional groups.

Uniqueness

Formic acid–4,4’-[decane-1,10-diylbis(oxy)]diphenol (2/1) is unique due to its combination of formic acid with a diphenol structure linked by a decane-1,10-diylbis(oxy) chain. This unique structure imparts specific chemical and physical properties that are not found in other similar compounds .

Properties

CAS No.

189388-92-9

Molecular Formula

C24H34O8

Molecular Weight

450.5 g/mol

IUPAC Name

formic acid;4-[10-(4-hydroxyphenoxy)decoxy]phenol

InChI

InChI=1S/C22H30O4.2CH2O2/c23-19-9-13-21(14-10-19)25-17-7-5-3-1-2-4-6-8-18-26-22-15-11-20(24)12-16-22;2*2-1-3/h9-16,23-24H,1-8,17-18H2;2*1H,(H,2,3)

InChI Key

KXPIDYLGLQRVGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OCCCCCCCCCCOC2=CC=C(C=C2)O.C(=O)O.C(=O)O

Origin of Product

United States

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